N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide
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Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropylpyridine moiety linked to a dimethoxyphenyl group through a propanamide linkage, making it a molecule of interest for its unique structural properties.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the cyclopropylpyridine intermediate: This step involves the cyclopropanation of a pyridine derivative using a cyclopropyl halide in the presence of a base.
Coupling with the dimethoxyphenyl group: The cyclopropylpyridine intermediate is then coupled with a dimethoxyphenyl derivative using a suitable coupling reagent such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Amidation reaction: The final step involves the formation of the propanamide linkage through an amidation reaction using a suitable amine and an activating agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)acetamide: Similar structure with an acetamide linkage instead of propanamide.
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)butanamide: Similar structure with a butanamide linkage instead of propanamide.
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-17-8-6-16(19(11-17)25-2)7-10-20(23)22-13-14-3-9-18(21-12-14)15-4-5-15/h3,6,8-9,11-12,15H,4-5,7,10,13H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWAPFCQXDSHKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3CC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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